Azetidin-2-ylmethanamine dihydrochloride
Overview
Description
Azetidin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-2-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Azetidin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Azetidin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It acts as a potent mechanism-based inhibitor of several enzymes, including human tryptase, chymase, thrombin, leukocyte elastase, and human cytomegalovirus protease . The compound’s four-membered ring structure contributes to its ability to inhibit these enzymes by forming stable complexes with them, thereby blocking their activity.
Comparison with Similar Compounds
Azetidin-2-one: Another four-membered nitrogen-containing heterocycle known for its biological activities.
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and stability profiles.
Uniqueness: Azetidin-2-ylmethanamine dihydrochloride is unique due to its balanced ring strain and stability, which makes it more manageable in synthetic applications compared to aziridines. Its ability to form stable enzyme-inhibitor complexes also sets it apart from other similar compounds .
Properties
IUPAC Name |
azetidin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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